molecular formula H6N2O4S B041670 Hydrazine sulfate-15N2 CAS No. 88491-70-7

Hydrazine sulfate-15N2

Cat. No.: B041670
CAS No.: 88491-70-7
M. Wt: 132.11 g/mol
InChI Key: ZGCHATBSUIJLRL-AWQJXPNKSA-N
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Description

Hydrazine sulfate-15N2 is a nitrogen-15 labeled synthetic sulfate salt of hydrazine. It is a derivative of ammonia and is represented by the chemical formula H215N15NH2 · H2SO4. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazine sulfate-15N2 can be synthesized by reacting an aqueous solution of hydrazine (N2H4) with sulfuric acid (H2SO4). The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The isotopic labeling with nitrogen-15 is achieved by using nitrogen-15 enriched hydrazine in the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to produce the compound in bulk quantities. The product is then purified and packaged for use in various research applications .

Chemical Reactions Analysis

Types of Reactions: Hydrazine sulfate-15N2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydrazine sulfate-15N2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: Hydrazine sulfate-15N2 is unique due to its specific isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of nitrogen atoms. This distinguishes it from other similar compounds that may not have the same level of isotopic enrichment .

Properties

InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHATBSUIJLRL-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH2][15NH2].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583904
Record name Sulfuric acid--(~15~N_2_)hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88491-70-7
Record name Sulfuric acid--(~15~N_2_)hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazine sulfate-15N2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine sulfate-15N2
Reactant of Route 2
Hydrazine sulfate-15N2
Reactant of Route 3
Hydrazine sulfate-15N2
Reactant of Route 4
Hydrazine sulfate-15N2
Reactant of Route 5
Hydrazine sulfate-15N2
Customer
Q & A

Q1: What is the role of hydrazine sulfate-15N2 in the synthesis of dl-glutamine-2,5-15N2?

A1: this compound acts as a reactant that introduces the desired 15N isotopic labels into the target molecule. The paper describes a two-step synthesis []. In the first step, this compound reacts with 2-oxapentanedioic acid to form 6-carboxy-(2H)-pyridazin-3-one-1,2-15N2. This intermediate compound already contains the 15N labels at the desired positions. Subsequently, this intermediate is reduced to yield the final product, dl-glutamine-2,5-15N2.

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